
(1E)-N-Butyl-1,3-diphenylbutan-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-Butyl-1,3-diphenylbutan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Butyl-1,3-diphenylbutan-1-imine typically involves the condensation of an aldehyde or ketone with a primary amine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. For instance, the reaction between benzaldehyde and butylamine in the presence of an acid catalyst can yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques such as distillation or recrystallization is common in industrial settings.
化学反応の分析
Types of Reactions
(1E)-N-Butyl-1,3-diphenylbutan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
(1E)-N-Butyl-1,3-diphenylbutan-1-imine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1E)-N-Butyl-1,3-diphenylbutan-1-imine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
類似化合物との比較
Similar Compounds
(1E,3E)-1,4-Diphenylbuta-1,3-diene: This compound shares structural similarities but differs in its chemical properties and reactivity.
Butylamine: A primary amine that can be used as a precursor in the synthesis of (1E)-N-Butyl-1,3-diphenylbutan-1-imine.
Uniqueness
This compound is unique due to its specific imine structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
64636-44-8 |
|---|---|
分子式 |
C20H25N |
分子量 |
279.4 g/mol |
IUPAC名 |
N-butyl-1,3-diphenylbutan-1-imine |
InChI |
InChI=1S/C20H25N/c1-3-4-15-21-20(19-13-9-6-10-14-19)16-17(2)18-11-7-5-8-12-18/h5-14,17H,3-4,15-16H2,1-2H3 |
InChIキー |
CJNPKUKDIPAONJ-UHFFFAOYSA-N |
正規SMILES |
CCCCN=C(CC(C)C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


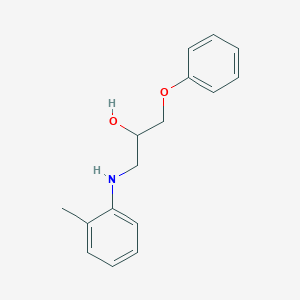
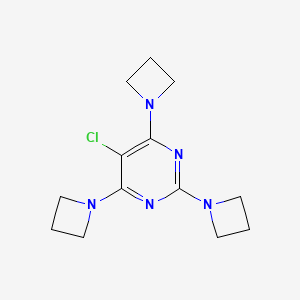
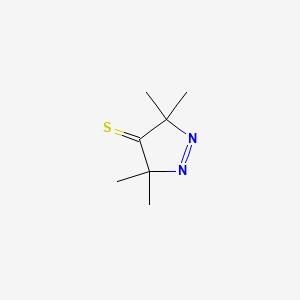
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)

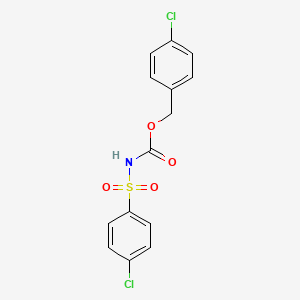

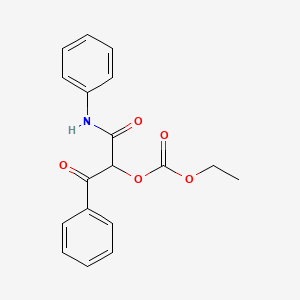

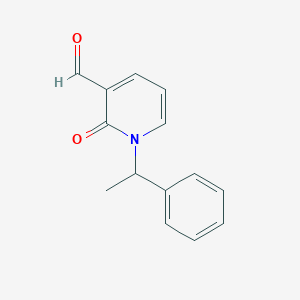
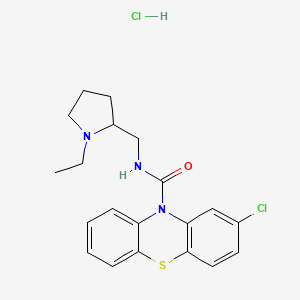
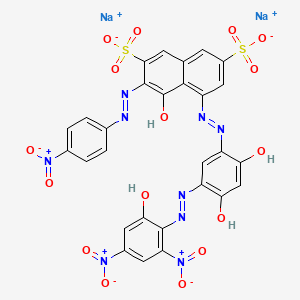
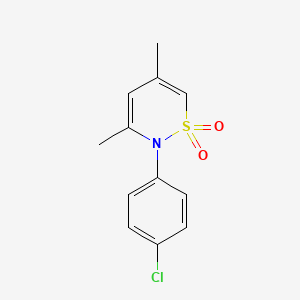
![N-[(2-Methoxy-5-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14487035.png)
